1-Bromo-2-methylbicyclo[1.1.0]butane
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Overview
Description
Bicyclo[110]butane, 1-bromo-2-methyl-(9CI) is a highly strained bicyclic compound with the molecular formula C5H7Br It is characterized by its unique structure, which consists of a four-membered ring with a bromine atom and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) typically involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to yield the desired compound . Another method involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, resulting in the formation of radical cations that can undergo cycloaddition reactions .
Industrial Production Methods
Industrial production methods for Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cycloaddition Reactions: The strained nature of the bicyclic ring makes it a suitable candidate for cycloaddition reactions, particularly [2π+2σ] cycloadditions.
Common Reagents and Conditions
Common reagents used in the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) include methyl lithium, tert-butyl lithium, and photoredox catalysts. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.0]butane derivatives, while cycloaddition reactions can produce complex cyclic structures.
Scientific Research Applications
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes.
Bioconjugation: The compound is valued for its use in chemoselective bioconjugation processes.
Strain Release Chemistry: Its highly strained structure makes it a valuable tool in strain release chemistry, facilitating the synthesis of various small ring building blocks.
Mechanism of Action
The mechanism of action of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) involves the reactivity of its strained bicyclic ring. The strain in the ring system makes it highly reactive towards nucleophiles, radicals, and electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions .
Comparison with Similar Compounds
Similar Compounds
Spiropentanes: These compounds share a similar strained ring structure but differ in the arrangement of their carbon atoms.
Bicyclopropanes: These compounds also feature a bicyclic structure but with different ring sizes and substituents.
Uniqueness
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is unique due to its specific substitution pattern, which includes a bromine atom and a methyl group. This substitution pattern imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
101391-45-1 |
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Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
InChI Key |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
Canonical SMILES |
CC1C2C1(C2)Br |
Synonyms |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
Origin of Product |
United States |
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